4-cyano-N,N-dimethylbenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEHYPHMHNSIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350323 | |
| Record name | 4-cyano-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-94-1 | |
| Record name | 4-cyano-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzenesulfonamide Chemistry
The foundational structure of 4-cyano-N,N-dimethylbenzenesulfonamide is the benzenesulfonamide (B165840) group. Benzenesulfonamides are a significant class of organic compounds characterized by a benzene (B151609) ring linked to a sulfonamide functional group (-SO₂NH₂). scbt.com This structural motif is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. scbt.com
Derivatives of benzenesulfonamide are known to exhibit a broad spectrum of biological activities. They are recognized as inhibitors of various enzymes, including carbonic anhydrases, which are involved in physiological processes such as pH regulation and fluid balance. nih.govnih.gov The sulfonamide moiety's ability to bind to enzyme active sites makes it a valuable pharmacophore in drug design. nih.gov Research into benzenesulfonamide derivatives has led to the development of drugs for diverse conditions, highlighting the chemical versatility and therapeutic potential of this compound class. nih.gov
Significance of the Cyano Functionality in Organic Synthesis
The presence of a cyano (-C≡N) group, also known as a nitrile, at the 4-position of the benzene (B151609) ring is a defining feature of 4-cyano-N,N-dimethylbenzenesulfonamide. The cyano group is an exceptionally versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule it is attached to.
The true power of the cyano group lies in its transformability. It serves as a valuable synthetic intermediate that can be converted into a variety of other functional groups. For instance, it can be hydrolyzed to form carboxylic acids or reduced to produce primary amines. This chemical reactivity allows for the construction of complex molecular architectures from simpler precursors, making it a key tool in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of a cyano group into a molecule can be a crucial step in building molecular complexity and accessing a diverse range of chemical entities.
Overview of Academic Research Trajectories for 4 Cyano N,n Dimethylbenzenesulfonamide
Established Synthetic Pathways to the Core Structure
Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines. These foundational strategies remain relevant for the preparation of a wide array of sulfonamide-containing molecules.
Direct Functionalization of Benzenesulfonamide (B165840) Precursors
The direct functionalization of a pre-existing benzenesulfonamide core presents a straightforward route to target molecules like this compound. This approach involves introducing the cyano group onto the aromatic ring of N,N-dimethylbenzenesulfonamide. While specific examples for the direct cyanation of N,N-dimethylbenzenesulfonamide are not extensively detailed in the provided search results, the analogous functionalization of related aromatic systems is a common strategy in organic synthesis.
Strategies Involving Sulfonyl Chlorides and Amine Reactants
The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com In the context of this compound, this would involve the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com
The synthesis of the key precursor, 4-cyanobenzenesulfonyl chloride, is a critical step. This intermediate can be prepared from 4-aminobenzonitrile via a Sandmeyer-type reaction, where the amino group is diazotized and subsequently converted to a sulfonyl chloride. Another approach involves the oxidative chlorination of corresponding thiols or disulfides. orgsyn.org The development of milder and more efficient methods for producing sulfonyl chlorides continues to be an active area of research. nih.gov
The reaction conditions for the sulfonylation of amines can be optimized to achieve high yields. For instance, various bases and solvents have been explored to facilitate this transformation. cbijournal.com The crystalline nature of many sulfonamide products, such as 4-cyanobenzenesulfonamides, aids in their purification. researchgate.net
Table 1: Illustrative Reaction Conditions for Sulfonamide Synthesis
| Amine | Sulfonylating Agent | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | cbijournal.com |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 100 | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | - | Quantitative | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 85 | cbijournal.com |
Formation via Hydrazone Intermediates
While less common for the direct synthesis of N,N-disubstituted sulfonamides like this compound, synthetic routes involving hydrazone intermediates have been reported for the preparation of N-amino-sulfonamides. nih.gov These methods typically involve the palladium-catalyzed aminosulfonylation of aryl iodides with hydrazines. nih.gov This pathway is more relevant for the synthesis of sulfonamides with a nitrogen-nitrogen bond and is not a primary route to the target compound of this article.
Advanced and Emerging Synthetic Approaches for Analogues and Derivatives
Modern synthetic chemistry has seen the advent of powerful metal-catalyzed cross-coupling reactions, which have been adapted for the construction of sulfonamides. These methods offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to traditional approaches.
Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis
Transition metal catalysis, particularly with palladium, copper, and nickel, has revolutionized the synthesis of C-N bonds, including those in sulfonamides. These methods allow for the direct coupling of sulfonamides with aryl halides or their equivalents, providing a convergent and flexible approach to a diverse range of sulfonamide analogues. nih.govresearchgate.netprinceton.edu
Copper-catalyzed N-arylation of sulfonamides offers a powerful tool for coupling with (hetero)aryl chlorides and bromides. nih.govresearchgate.net Similarly, palladium-catalyzed methods have been developed for the preparation of sulfonamides from arylboronic acids via chlorosulfonylation. nih.gov These reactions exhibit significant functional group tolerance and allow for the synthesis of sulfonamides that are difficult to access through classical methods. nih.gov
Nickel-Catalyzed Alkylation Methodologies
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. Nickel-catalyzed protocols have been successfully developed for the C-N cross-coupling of sulfonamides with a variety of (hetero)aryl chlorides and phenol derivatives. researchgate.net These transformations are often enabled by the use of specific bisphosphine ligands. researchgate.net
Recent advancements include nickel-catalyzed methods for the alkylation of sulfonamides. For instance, a C-N cross-coupling reaction of weakly nucleophilic N-arylsulfonamides with aryl bromides has been achieved using a Ni(cod)(DQ) catalyst without the need for additional ligands. organic-chemistry.org Photosensitized nickel catalysis has also been reported for the efficient C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Furthermore, nickel-catalyzed three-component reactions involving alkyl chlorides, aryl boronic acids, and a sulfur dioxide source provide a novel route to alkyl aryl sulfones, which are structurally related to sulfonamides. rsc.org
Table 2: Overview of Nickel-Catalyzed Reactions in Sulfonamide Chemistry
| Reaction Type | Catalyst System | Reactants | Key Features | Reference |
| C-N Cross-Coupling | (L)NiCl(o-tol) / PhPAd-DalPhos | Sulfonamides, (Hetero)aryl chlorides | Previously only achievable with Pd catalysis | researchgate.net |
| C-N Cross-Coupling | Ni(cod)(DQ) | N-arylsulfonamides, Aryl bromides | Ligand-free | organic-chemistry.org |
| Photosensitized C-N Coupling | NiCl2·glyme / Ir photocatalyst | Sulfonamides, Aryl bromides | Access to a broad range of N-aryl and N-heteroaryl sulfonamides | princeton.edu |
| Three-Component Sulfonylation | Nickel catalyst | Alkyl chlorides, Aryl boronic acids, K2S2O5 | Synthesis of alkyl aryl sulfones | rsc.org |
Copper-Catalyzed Sulfonamidation of C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Copper catalysis has emerged as a cost-effective and sustainable option for these transformations.
While a direct copper-catalyzed C-H sulfonamidation of benzonitrile (B105546) at the para-position to yield this compound has not been extensively documented, the synthesis of structurally related aryl sulfonamides has been achieved through this approach, suggesting a viable pathway. These reactions typically employ a directing group to control the regioselectivity of the C-H activation step.
For instance, copper-mediated C-H sulfonylation of benzoic acid derivatives has been demonstrated using an 8-aminoquinoline moiety as a bidentate directing group. rsc.org This strategy allows for the selective installation of a sulfonyl group at the ortho-position to the carboxylic acid. A proposed analogous strategy for synthesizing the target molecule could involve a directing group placed at a position that would favor C-H activation at the C4 position of the benzene (B151609) ring.
Another relevant methodology is the dual copper/transient directing group-catalyzed C(sp²)-H functionalization of benzylamines with sulfinate salts. chemrxiv.orgchemrxiv.org This method utilizes a transiently formed imine as a directing group, avoiding the need for the installation and removal of a permanent directing group. A hypothetical adaptation for the synthesis of this compound could start from a precursor like 4-cyanobenzylamine. The in-situ formation of an imine could direct the copper-catalyzed sulfonylation to the desired position, followed by subsequent chemical modifications to install the N,N-dimethylamino group.
The general conditions for such copper-catalyzed reactions often involve a copper(I) or copper(II) salt, a ligand, an oxidant, and a suitable solvent. The substrate scope for these reactions can be broad, but electronic and steric factors play a crucial role in determining the reaction's efficiency. Below is a table summarizing representative conditions for related copper-catalyzed C-H sulfonylation reactions.
| Catalyst System | Directing Group Strategy | Substrate Example | Product Type | Yield (%) | Reference |
| Cu(OAc)₂ / Ligand | 8-Aminoquinoline | Benzoic Acid Derivative | Aryl Sulfone | Good | rsc.org |
| Cu(II) acetate / TDG | Transient Imine (from 2-hydroxynicotinaldehyde) | Benzylamine | Amino-sulfone | 60-88% | chemrxiv.orgchemrxiv.org |
Electrocatalytic Synthetic Protocols
Electrosynthesis is gaining prominence as a green and powerful tool in organic chemistry, often allowing for transformations under mild conditions without the need for chemical oxidants or reductants. Two primary electrocatalytic routes can be envisioned for the synthesis of this compound.
The first approach is a dehydrogenative electrochemical sulfonamidation that directly couples an arene (benzonitrile), sulfur dioxide (SO₂), and an amine (dimethylamine). A metal-free protocol for such a reaction has been developed, which proceeds via an amidosulfinate intermediate. nih.gov In this process, the direct anodic oxidation of the aromatic compound initiates the reaction, followed by a nucleophilic attack of the amidosulfinate. This method is highly convergent and avoids the pre-functionalization of the aromatic ring. The use of boron-doped diamond (BDD) electrodes has been shown to be effective for this type of transformation. nih.gov
A second potential route involves the electrochemical C-H cyanation of a pre-formed N,N-dimethylbenzenesulfonamide substrate. Straightforward methods for the electrochemical C-H cyanation of electron-rich arenes and heteroarenes have been reported using sodium cyanide (NaCN) as the cyanating agent in a simple undivided electrochemical cell. nih.gov While N,N-dimethylbenzenesulfonamide is not strongly electron-rich, the sulfonamide group is a para-directing group, which would favor the introduction of the cyano group at the desired position.
Below is a table outlining the key features of these related electrocatalytic methods.
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Reference |
| Dehydrogenative Sulfonamidation | Arene, SO₂, Amine | BDD electrode, HFIP-MeCN solvent | Aryl Sulfonamide | up to 85% | nih.gov |
| C-H Cyanation | Arene | NaCN, MeOH, Pt electrodes, undivided cell | Aryl Nitrile | Good | nih.gov |
Cyanamide (B42294) Synthesis from Non-Traditional Cyano Sources
Traditional cyanating agents, such as cyanogen bromide or metal cyanides, are highly toxic and pose significant handling and environmental risks. This has driven the development of safer, non-traditional cyano sources. A prominent example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a bench-stable, crystalline solid that serves as an effective electrophilic cyanating agent.
NCTS has been successfully employed in the rhodium-catalyzed directed C-H cyanation of arenes. This method allows for the direct introduction of a cyano group onto an aromatic ring with high regioselectivity, dictated by a directing group on the substrate. A variety of directing groups are compatible with this process, and the reaction tolerates numerous functional groups. This approach could be readily applied to a substrate like N,N-dimethylbenzenesulfonamide if a suitable directing group is present at the ortho position to guide the cyanation to the C4 position.
Furthermore, NCTS has been used for the synthesis of various nitrogen-containing heterocycles, such as 2-aminobenzoxazoles and 2-aminobenzimidazoles, by reacting with substituted 2-aminophenols and benzene-1,2-diamines, respectively. chemrxiv.org This highlights its utility as a versatile and safer alternative to traditional cyanating agents. The byproduct of reactions involving NCTS is N-phenyl-p-toluenesulfonamide, which is environmentally benign.
The table below summarizes key applications of NCTS in cyanation reactions.
| Catalyst/Reagent | Substrate Type | Reaction Type | Key Features | Reference |
| Rhodium catalyst | Arenes with directing groups | Directed C-H Cyanation | User-friendly cyano source, broad functional group tolerance | researchgate.net |
| LiHMDS (base) | 2-Aminophenols, Benzene-1,2-diamines | Cyclization/Cyanation | Non-hazardous, operational simplicity, high yields | chemrxiv.org |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce waste, save time, and minimize purification steps by combining multiple reaction steps in a single reaction vessel.
A practical one-pot approach to synthesizing this compound can be designed starting from commercially available 4-cyanobenzenesulfonyl chloride. sigmaaldrich.com While not a multicomponent reaction in the strictest sense of combining three or more reactants simultaneously, a one-pot sequential process is a highly effective strategy. This would involve the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine in the presence of a base. This amination reaction is typically high-yielding and clean, making it suitable for a one-pot procedure where the starting materials are mixed without the isolation of intermediates. This approach is common in industrial synthesis for its efficiency and simplicity.
More complex multicomponent reactions have been developed for the synthesis of related N-sulfonylamidines. researchgate.net For example, a copper-catalyzed three-component reaction of sulfonyl azides, terminal alkynes, and amines provides a powerful method for creating diverse sulfonamide-containing structures. While this specific MCR does not directly yield the target molecule, it illustrates the potential for developing novel multicomponent reactions for its synthesis. A hypothetical MCR could involve a 1,4-disubstituted benzene precursor, a sulfonylating agent, a dimethylamine source, and a cyanating agent, all converging to form the final product in a single operation.
The table below outlines a plausible and efficient one-pot synthetic sequence.
| Reaction Strategy | Starting Materials | Reagents | Key Advantages | Reference |
| One-Pot Sequential Amination | 4-Cyanobenzenesulfonyl chloride, Dimethylamine | Base (e.g., Pyridine, Triethylamine) | High efficiency, reduced workup, readily available starting materials | sigmaaldrich.com (starting material) |
Reactivity Profiles of the Sulfonamide Moiety
The N,N-dimethylbenzenesulfonamide group is a robust functional group, but it can participate in specific cleavage and rearrangement reactions under certain conditions. Furthermore, its ability to coordinate with metals plays a crucial role in directing reactions on the aromatic ring.
The bond between the nitrogen and sulfur atoms (N-S) in the sulfonamide group is generally stable; however, it can be cleaved under specific chemical, thermal, or photolytic conditions. Reductive cleavage of the N-S bond in arylsulfonamides can be achieved using various reagents. For instance, visible-light-promoted methods have been developed for the desulfonylation of tosyl amides, which involves the reductive cleavage of the N-S bond. researchgate.net Such methods often exhibit broad substrate scope and good functional group tolerance. researchgate.net Photolytic cleavage is also possible; irradiation at specific UV wavelengths (e.g., 2537 angstroms) can break the sulfonamide bond, although this can sometimes be accompanied by side reactions. nih.gov
Catalytic methods for N-S bond cleavage have also been reported. For example, tertiary sulfonamides can undergo C-N bond cleavage in the presence of Bi(OTf)₃, but under certain conditions, particularly with electron-rich N-aryl sulfonamides, competing N-S bond cleavage and rearrangement of the sulfonyl group can occur. acs.org
Rearrangement reactions involving the sulfonamide group, such as the Smiles rearrangement, are also known. nih.govacs.org The radical Smiles-type rearrangement of arenesulfonamides can occur when the amide nitrogen is substituted with an electron-withdrawing group. nih.gov In the case of this compound, the presence of the strongly electron-withdrawing cyano group on the aromatic ring would influence the electronic properties of the sulfonyl group, potentially affecting the feasibility and outcome of such rearrangements. nih.gov Another type of rearrangement, a tandem SN2/Smiles rearrangement, has been used to synthesize quaternary aryl amino acid derivatives from arylsulfonamides, proceeding through a sulfur dioxide extrusion pathway. rsc.org
The term "intramolecular catalysis" can be interpreted broadly to include instances where a functional group within a molecule directs the course of a reaction, even if it is not a catalyst in the classical sense of being regenerated. The sulfonamide group is a powerful directing group in organic synthesis, particularly in directed ortho-metalation (DoM) reactions, which will be discussed in detail in section 3.3. In this context, the sulfonamide moiety's ability to coordinate with an organolithium reagent directs deprotonation to the adjacent ortho position on the aromatic ring, a form of intramolecular assistance. wikipedia.orgbaranlab.org
In a more classical sense, neighboring groups can catalyze the hydrolysis of sulfonamides. For instance, a hydroxyl group positioned appropriately can act as an intramolecular nucleophilic catalyst in the acid-catalyzed hydrolysis of benzenesulfonamides. acs.orgacs.org While this compound itself does not possess such a catalytic group, this principle highlights the potential for intramolecular catalytic pathways in functionally more complex derivatives. Furthermore, ligands incorporating sulfonamide moieties have been utilized in transition metal catalysis, for example, in the ring-opening polymerization of lactones, where the sulfonamide group is part of a larger ligand structure that coordinates to the metal center and influences its catalytic activity. nih.gov
Transformations Involving the Cyano Group
The cyano group is a versatile functional handle that can be converted into a wide array of other functional groups or can participate directly in cycloaddition and heteroannulation reactions to build more complex molecular architectures.
The cyano group of this compound is susceptible to a variety of transformations, making it a valuable synthon for further molecular diversification. researchgate.net These interconversions allow for the introduction of different functionalities while retaining the benzenesulfonamide core.
Reduction to Amines: The nitrile can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk
Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation provides a route to 4-carboxy-N,N-dimethylbenzenesulfonamide.
Partial Reduction to Aldehydes: Controlled reduction using reagents like diisobutylaluminium hydride (DIBAL-H) can convert the nitrile to an imine, which upon aqueous workup, yields an aldehyde. imperial.ac.uk
Conversion to Tetrazoles: The cyano group can undergo [3+2] cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov
Metathesis Reactions: In a novel functional group exchange, aryl nitriles can undergo nickel-catalyzed metathesis with aryl thioethers, swapping the cyano and thioether groups between two aromatic rings. acs.org
A summary of these potential transformations is presented in the table below.
| Reagent(s) | Product Functional Group | General Reaction Type |
|---|---|---|
| 1. LiAlH₄; 2. H₂O | -CH₂NH₂ (Aminomethyl) | Reduction |
| H₃O⁺ or OH⁻, heat | -COOH (Carboxylic Acid) | Hydrolysis |
| 1. DIBAL-H; 2. H₂O | -CHO (Aldehyde) | Partial Reduction |
| NaN₃, NH₄Cl | -CN₄H (Tetrazole) | Cycloaddition |
The cyano group itself is a dipolarophile, but it can also be converted into a 1,3-dipole, such as a nitrile oxide or a nitrile sulfide, which can then readily participate in [3+2] cycloaddition reactions. This strategy is a powerful tool for the synthesis of five-membered heterocyclic rings.
The general approach involves the in-situ generation of a benzonitrile oxide derivative from an intermediate, such as an oxime. This reactive 1,3-dipole can then react with various dipolarophiles (e.g., alkenes, alkynes) to form isoxazolines or isoxazoles, respectively. mdpi.com Kinetic studies on the cycloaddition of benzonitrile oxide have shown that the reaction is influenced by the electronic nature of the dipolarophile and the solvent. acs.org Similarly, benzonitrile N-sulfides can be generated and trapped in cycloaddition reactions to form sulfur-containing heterocycles like isothiazoles. acs.orgrsc.org
For this compound, the cyano group would first need to be transformed (e.g., to an aldoxime via reduction and reaction with hydroxylamine), which could then be oxidized to the corresponding nitrile oxide. This intermediate would then be poised to react with a suitable dipolarophile.
| Reactive Intermediate | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| Nitrile Oxide | Alkene | Δ²-Isoxazoline |
| Nitrile Oxide | Alkyne | Isoxazole |
| Nitrile Sulfide | Alkyne | Isothiazole |
Directed Metalation and Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium reagent to deprotonate the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The N,N-dialkylsulfonamide group is known to be a strong DMG. organic-chemistry.org
In the case of this compound, the N,N-dimethylsulfonamide group would direct lithiation to the C2 and C6 positions (i.e., ortho to the sulfonamide). The process involves the coordination of the Lewis acidic lithium cation to the Lewis basic oxygen or nitrogen atoms of the sulfonamide group. baranlab.org This brings the alkyl base (e.g., n-butyllithium) into proximity with the ortho-protons, facilitating their removal to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a wide variety of electrophiles (E⁺), leading to the formation of a 2-substituted-4-cyano-N,N-dimethylbenzenesulfonamide derivative.
Ortho-Lithiation of N,N-dimethylbenzenesulfonamide
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position on an aromatic ring. wikipedia.org The N,N-dimethylsulfonamide moiety is recognized as a potent DMG. researchgate.netnih.gov The mechanism of ortho-lithiation of N,N-dimethylbenzenesulfonamide involves the coordination of an organolithium reagent, such as n-butyllithium (n-BuLi), to the heteroatoms of the sulfonamide group. wikipedia.orgias.ac.in
The general principle involves the formation of a pre-lithiation complex. The Lewis acidic lithium atom of the alkyllithium reagent (e.g., n-BuLi) coordinates to the Lewis basic oxygen and/or nitrogen atoms of the N,N-dimethylsulfonamide group. wikipedia.org This coordination brings the alkyl base into close proximity to the C-H bond at the ortho position (C2 or C6) of the benzene ring. The subsequent step is the deprotonation of this now more acidic ortho proton by the alkyllithium's basic alkyl group, leading to the formation of a thermodynamically stable 2-lithio-benzenesulfonamide intermediate. wikipedia.orguwindsor.ca This aryllithium species can then react with various electrophiles to introduce a wide range of functional groups specifically at the ortho position. This method shows exceptional regioselectivity, as substitution occurs exclusively at the position adjacent to the DMG, a result not typically achievable with standard electrophilic aromatic substitution. wikipedia.org
Table 1: Reagents and Conditions for Directed ortho-Metalation (DoM)
| Reagent/Condition | Role/Function | Typical Examples |
| Organolithium Base | Deprotonating agent | n-BuLi, s-BuLi, t-BuLi |
| Directing Group | Directs lithiation to the ortho position | -SO2NR2, -CONR2, -OMe, -NMe2 |
| Solvent | Solvates the organolithium species | Diethyl ether, Tetrahydrofuran (THF) |
| Additive | Can enhance reactivity and break up oligomers | TMEDA (Tetramethylethylenediamine) |
| Temperature | Typically low to control reactivity | -78 °C to 0 °C |
Ligand-Controlled C-H Borylation
Transition metal-catalyzed C-H borylation is a premier method for the functionalization of arenes. Iridium-based catalysts are particularly prominent in this field. nih.govnih.gov The regioselectivity of these reactions can be controlled by the electronic and steric nature of the substrate itself or, more powerfully, by the ligands attached to the metal center. researchgate.netresearchgate.net For a substrate like this compound, which has two deactivating groups, achieving specific regioselectivity requires careful catalyst design.
In the absence of a strongly directing ligand, iridium-catalyzed borylation typically occurs at the most sterically accessible C-H bond, which would be the C3 or C5 position (meta to the sulfonamide). However, ligand design can override this intrinsic preference.
Ortho-Borylation: Rhodium and Iridium catalysts bearing specific phosphine (B1218219) or bipyridine ligands can direct borylation to the position ortho to a directing group. lookchem.comnih.gov For instance, ligands can engage in non-covalent interactions or direct coordination with a heteroatom on the substrate, positioning the iridium complex to activate the adjacent C-H bond. nih.gov Nitrogen-containing functionalities, including amides and heterocycles, have been successfully used as directing groups for ortho-borylation. lookchem.com
Meta-Borylation: Achieving meta selectivity is challenging but can be accomplished. Certain ligand frameworks are designed to bind to a directing group on the arene and position the catalyst to functionalize the meta C-H bond. acs.org For arenes with electron-withdrawing groups like a cyano group, some iridium-bipyridine catalyst systems have shown a preference for borylation at the meta position. acs.orgacs.orgresearchgate.net This is often achieved by minimizing steric clash while favoring electronic interactions that guide the catalyst away from the ortho and para positions.
The choice of ligand is therefore critical in determining the outcome of the C-H borylation of polysubstituted arenes.
Table 2: Influence of Ligand Type on Regioselectivity in Ir-Catalyzed C-H Borylation
| Ligand Type | Typical Ligand Example | Predominant Regioselectivity | Mechanistic Feature |
| Steric-Controlled | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) | Least sterically hindered position | Ligand bulk dictates site of approach |
| Ortho-Directing | Silica-supported monophosphines (for Rh), specialized bipyridines | ortho to a directing group | Coordination of catalyst to substrate's directing group |
| Meta-Directing | Bipyridine-urea constructs, dipyridyl hydrazones | meta to a directing group | H-bonding or outer-sphere interactions between ligand and substrate |
| Para-Directing | Bipyridine with Lewis acidic moieties | para to a directing group | Lewis acid/base interaction between ligand and substrate |
Mechanistic Elucidation of Novel Reactions
Hydrophenoxylation Reaction Mechanisms
While a specific "hydrophenoxylation" reaction on this compound is not broadly documented, the most plausible mechanistic pathway for the reaction of a phenoxide nucleophile with this substrate is a Nucleophilic Aromatic Substitution (SNAr). The aromatic ring of this compound is exceptionally electron-deficient, a key requirement for the SNAr mechanism. wikipedia.orglibretexts.org This high degree of electron deficiency is due to the potent, resonance-withdrawing capabilities of both the para-cyano group and the sulfonamide group.
The SNAr mechanism proceeds via a two-step addition-elimination sequence:
Nucleophilic Addition: A nucleophile, such as a phenoxide ion (PhO⁻), attacks an activated carbon atom on the aromatic ring. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken during this step. The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the electron-withdrawing cyano and sulfonamide groups, which provides significant stabilization. libretexts.org
Elimination of Leaving Group: The aromaticity of the ring is restored in a fast second step, which involves the expulsion of a leaving group from the same carbon that was attacked. libretexts.org In the case of this compound, if a suitable leaving group (like a halogen) is present at an activated ortho or meta position, it would be displaced. Alternatively, under certain oxidative conditions, a hydrogen atom can be eliminated in a process known as SNAr-H. rsc.org
The presence of strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group is essential for stabilizing the Meisenheimer intermediate and allowing the reaction to proceed. libretexts.org
Understanding Reaction Equilibria and Selectivity
The selectivity observed in reactions of this compound is a direct consequence of the interplay between the electronic effects of its substituents and the specific reaction mechanism. fiveable.me Both the -CN and -SO2NMe2 groups are strongly deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive and resonance effects. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, these same electron-withdrawing properties activate the ring for nucleophilic attack. The groups stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at a position ortho or para to them. libretexts.org Therefore, a leaving group at C2, C3, C5, or C6 would be susceptible to displacement by a nucleophile.
Directed ortho-Metalation (DoM): DoM represents a powerful exception to standard electronic rules. Here, the coordinating ability of the sulfonamide group overrides its deactivating electronic effect, directing the highly basic organolithium reagent to deprotonate the adjacent ortho position with high fidelity. researchgate.netwikipedia.org
Reaction equilibria and the ratio of kinetic versus thermodynamic products can be influenced by reaction conditions. For instance, in lithiation, low temperatures are used to maintain the stability of the kinetically formed ortho-lithiated species and prevent potential rearrangements or side reactions. uwindsor.ca In ligand-controlled borylation, the choice of ligand, catalyst loading, and temperature can be fine-tuned to favor one regioisomeric product over others, effectively controlling the selectivity of the C-H functionalization. researchgate.net
Table 3: Summary of Substituent Directing Effects on the Benzene Ring
| Reaction Type | Substituent Group | Directing Effect | Ring Activity |
| Electrophilic Substitution | -CN | meta | Strongly Deactivating |
| Electrophilic Substitution | -SO2NMe2 | meta | Strongly Deactivating |
| Nucleophilic Substitution | -CN | ortho, para | Activating |
| Nucleophilic Substitution | -SO2NMe2 | ortho, para | Activating |
| Directed ortho-Metalation | -SO2NMe2 | ortho | N/A (Mechanism is coordination-based) |
Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR: In proton NMR, the chemical environment of each hydrogen atom is analyzed. For 4-cyano-N,N-dimethylbenzenesulfonamide, the spectrum would show distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons, located on the benzene (B151609) ring, typically appear in the downfield region (δ 7.0-9.0 ppm). Due to the substitution pattern, they would present as two distinct sets of doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the cyano group would be expected at a different chemical shift from those ortho to the sulfonamide group. The six protons of the two N-methyl groups would appear as a single, sharp singlet in the upfield region (δ 2.5-3.0 ppm), as they are chemically equivalent. A United States patent application confirms the use of ¹H NMR to characterize the compound following its synthesis.
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. This includes the two distinct carbons of the N,N-dimethyl group, the four different aromatic carbons of the p-substituted ring, and the carbon of the cyano group. The nitrile carbon typically appears in the range of δ 110-125 ppm.
Specific experimental NMR data for this compound is not publicly available in the searched literature. The following table provides predicted chemical shifts and illustrative data from a structurally related compound, N-(4-cyanobenzyl)-N,4-dimethylbenzenesulfonamide, for comparative purposes.
Table 1: Predicted and Comparative NMR Data
| Nucleus | Predicted ¹H NMR Shifts (ppm) for this compound | Predicted ¹³C NMR Shifts (ppm) for this compound |
|---|---|---|
| Aromatic CH | ~7.9-8.1 (d, 2H), ~7.8-8.0 (d, 2H) | ~127-145 |
| N(CH₃)₂ | ~2.7 (s, 6H) | ~38 |
| C-CN | N/A | ~140 |
| C-SO₂ | N/A | ~117 |
| CN | N/A | ~115 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key functional groups in this compound have characteristic absorption bands.
The most prominent and diagnostic peaks would be from the cyano (C≡N) and sulfonamide (SO₂N) groups. The nitrile group exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The sulfonamide group is characterized by two strong stretching vibrations for the S=O bonds, typically appearing as asymmetric and symmetric bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretching | 2220 - 2260 |
| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 |
| Sulfonamide (S=O) | Symmetric Stretching | 1160 - 1150 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀N₂O₂S. The calculated exact mass can be compared to the experimentally measured mass to validate the compound's identity.
Table 3: Molecular Formula and Mass Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated Exact Mass (Da) |
|---|
Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₉H₁₀N₂O₂S). A close correlation between the found and calculated values serves as strong evidence for the compound's purity and correct elemental makeup.
Table 4: Elemental Composition of C₉H₁₀N₂O₂S
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 51.41 |
| Hydrogen (H) | 4.79 |
| Nitrogen (N) | 13.32 |
| Oxygen (O) | 15.22 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of
Computational and Theoretical Studies on 4 Cyano N,n Dimethylbenzenesulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. While specific DFT studies on 4-cyano-N,N-dimethylbenzenesulfonamide are not extensively published, the methodologies are well-established through research on analogous sulfonamide structures.
For similar sulfonamide derivatives, calculations are often performed using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov These studies compute optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov Key insights from such analyses include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly crucial as it identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks and potential hydrogen bonding interactions. For sulfonamides, the area around the SO2NH group is typically highly polarized and plays a critical role in receptor binding. nih.gov
Table 1: Typical Parameters Obtained from Quantum Chemical Calculations for Sulfonamide Derivatives
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles in the lowest energy conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | DFT, Time-Dependent DFT |
| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to identify sites for intermolecular interactions. | DFT |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyperconjugative interactions within the molecule. | NBO analysis within a DFT framework |
These computational approaches provide a foundational understanding of the molecule's inherent chemical characteristics, which is essential for interpreting its biological activity and designing related compounds.
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. Derivatives of benzenesulfonamide (B165840), including those with cyano- and N,N-dimethyl substitutions, are widely studied as inhibitors of various enzyme families, most notably the carbonic anhydrases (CAs). nih.govnih.gov
Docking studies on benzenesulfonamide-based inhibitors targeting human carbonic anhydrase (hCA) isoforms consistently show a characteristic binding mode. nih.gov The primary anchoring interaction involves the deprotonated sulfonamide moiety (SO2NH-) coordinating directly to the catalytic zinc ion (Zn2+) located at the bottom of the active site cavity. The nitrogen atom of the sulfonamide forms a coordination bond with the zinc ion, displacing a water molecule or hydroxide (B78521) ion. nih.gov The two oxygen atoms of the sulfonamide group are typically stabilized by forming hydrogen bonds with the backbone amide of a key residue, such as Thr199 in hCA II. nih.gov The benzene (B151609) ring and its substituents, like the 4-cyano group, extend into the active site, forming further interactions that determine the inhibitor's potency and isoform selectivity.
The specific interactions between a ligand and its receptor determine the binding affinity. For a molecule like this compound binding to a carbonic anhydrase, a detailed interaction profile can be computationally generated.
Table 2: Predicted Ligand-Receptor Interactions for a Benzenesulfonamide Inhibitor in Carbonic Anhydrase II
| Interaction Type | Ligand Group | Receptor Residue(s) | Description |
|---|---|---|---|
| Coordination Bond | Sulfonamide Nitrogen | Zn2+ | The primary anchoring interaction that defines this class of inhibitors. |
| Hydrogen Bond | Sulfonamide Oxygens | Thr199 (backbone NH) | Orients and stabilizes the sulfonamide group in the active site. nih.gov |
| Hydrophobic/van der Waals | Benzene Ring | Val121, Val143, Leu198 | Interactions with hydrophobic residues lining the active site cavity. |
| Hydrophobic/van der Waals | 4-Cyano Group | Gln92, Val135, Phe131 | The cyano group can occupy a specific sub-pocket, contributing to isoform selectivity. |
| Hydrophobic/van der Waals | N,N-dimethyl Group | Pro201, Pro202 | Interactions with residues at the rim of the active site. |
Molecular dynamics (MD) simulations are often performed following docking to assess the stability of these predicted binding poses and interactions over time. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. For benzenesulfonamide derivatives, Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to predict inhibitory potency against targets like carbonic anhydrases. nanobioletters.comnih.gov
These models use calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) as independent variables and experimentally determined activity (like IC50 or Ki values) as the dependent variable. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov
SAR studies on benzenesulfonamide inhibitors have revealed several key principles:
The Sulfonamide Group: This moiety is essential for activity against carbonic anhydrases and is generally considered inviolable.
The Aromatic Ring: Serves as a scaffold to position other functional groups correctly within the active site.
Para-Substitution: Substituents at the 4-position of the benzene ring, such as the cyano group, can extend into specific sub-pockets of the active site, significantly influencing isoform selectivity and potency. researchgate.net
These computational SAR insights guide the rational design of new derivatives by suggesting specific structural modifications to improve target affinity and selectivity. nanobioletters.com
Predictive Modeling of Molecular Properties Relevant to Synthetic Design
Beyond predicting biological activity, computational models can forecast physicochemical properties crucial for drug development and synthetic planning. Quantitative Structure-Property Relationship (QSPR) models establish correlations between molecular structure and properties like melting point, solubility, and lipophilicity (logP). nih.govresearchgate.net
These models often employ topological indices, which are numerical descriptors derived from the molecular graph. nih.govresearchgate.net By establishing a linear regression model between these indices and experimental data for a set of known sulfonamides, the properties of new, unsynthesized compounds can be predicted. nih.gov This predictive capability is valuable for prioritizing synthetic targets, as it can help identify molecules with more favorable drug-like properties early in the discovery process. For instance, predicting aqueous solubility is critical, as poor solubility can hinder the development of an otherwise potent compound. escholarship.org
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. For sulfonamides, computational studies have investigated the mechanisms of their synthesis. researchgate.net
For example, the classical synthesis of sulfonamides involves reacting a sulfonyl chloride with an amine. Computational investigations of related reactions, such as the formation of sulfonyl chlorides from thiols, have used DFT to map out the reaction coordinates, calculate activation energies, and identify key intermediates. rsc.org These studies can reveal the step-by-step process of bond formation, such as the oxidative chlorination of a disulfide or the subsequent nucleophilic attack. rsc.org Understanding these mechanisms at a theoretical level can lead to the optimization of reaction conditions, improvement of yields, and the development of entirely new synthetic methodologies. acs.orgrsc.org
Comparative Analysis with NCI Database for Compound Correlation
In the field of anticancer drug discovery, the U.S. National Cancer Institute (NCI) has maintained a pivotal role through its Developmental Therapeutics Program (DTP). A cornerstone of this program is the NCI-60 human tumor cell line screen, which has been operational since the early 1990s. nih.gov This screening panel comprises 60 different human cancer cell lines, representing 9 distinct tissue types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.govmdpi.com The primary objective of the NCI-60 screen is to identify novel compounds exhibiting potential anticancer activity. cancer.gov To date, an extensive number of compounds, including synthetic molecules and natural product extracts, have been evaluated. nih.gov
A significant aspect of the NCI-60 screen is the generation of a unique "fingerprint" of biological activity for each tested compound. This fingerprint illustrates the compound's pattern of growth inhibition across the 60 cell lines. nih.gov For computational and theoretical analysis, this dataset is invaluable. By employing pattern-recognition algorithms, such as the COMPARE algorithm, researchers can correlate the activity profile of a novel compound with those of thousands of known compounds and standard anticancer agents stored in the NCI database. nih.govresearchgate.netcancer.gov A high correlation coefficient in a COMPARE analysis suggests that the new compound may share a similar mechanism of action with a known agent. researchgate.net
While direct NCI-60 screening data for this compound is not extensively published, the comparative analysis of closely related sulfonamide derivatives provides significant insights into its potential correlations. For instance, novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides and 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been synthesized and evaluated against the NCI-60 panel. nih.govresearchgate.net
In one such study, specific N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives demonstrated significant growth inhibition (GI₅₀) against various cancer cell lines in the NCI screen. nih.gov Subsequent COMPARE analysis of the mean graphs of their activity revealed a moderate positive correlation with compounds known to target microtubules, such as the L-cysteine analog, vinblastine, and paclitaxel. nih.gov This suggests that a potential mechanism of anticancer action for these cyano-sulfonamide derivatives could be the disruption of microtubule formation. nih.gov
Another investigation into 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives also utilized the NCI-60 screen to identify lead compounds. researchgate.net The most active compounds from this series, at a concentration of 10 µM, showed mean growth inhibition percentages of 77%, 70%, and 68% across the tumor cell lines. researchgate.net A standout compound from this series exhibited notable GI₅₀ values against non-small cell lung cancer (HOP-92), breast cancer (MDA-MB-468), and melanoma (SK-MEL-5) cell lines. researchgate.net Crucially, the COMPARE analysis for this compound returned a very high correlation (r=0.91) with Tamoxifen, a well-known selective estrogen receptor modulator. researchgate.net This strong correlation points towards the estrogen receptor as a possible molecular target for this class of compounds. researchgate.net
These examples underscore the power of the NCI database and the COMPARE algorithm in generating hypotheses about the mechanism of action for novel compounds. For this compound, it is plausible that its activity profile, were it to be screened, would also show correlations with established anticancer agents, thereby guiding further mechanistic studies. The screening is typically conducted at a minimum of five different concentrations to determine the dose-response relationships for each cell line. mdpi.com The results are often expressed in terms of GI₅₀ (the concentration required to inhibit cell growth by 50%), TGI (the concentration for total growth inhibition), and LC₅₀ (the concentration that is lethal to 50% of the cells). mdpi.com
The data below illustrates the kind of detailed findings that can be obtained from an NCI-60 screen for a hypothetical compound related to this compound, based on published data for analogous structures. researchgate.net
| Cancer Type | Cell Line | GI₅₀ (µM) |
|---|---|---|
| Non-Small Cell Lung Cancer | HOP-92 | 4.56 |
| Breast Cancer | MDA-MB-468 | 21.0 |
| Melanoma | SK-MEL-5 | 30.3 |
| Vector | Correlated Compound | Correlation Coefficient (r) | Proposed Mechanism |
|---|---|---|---|
| GI₅₀ | Tamoxifen | 0.91 | Selective Estrogen Receptor Modulator |
The extensive and publicly accessible data from the NCI-60 screen serves as a critical resource for the computational and theoretical analysis of new chemical entities like this compound. nih.govcancer.gov By comparing the cytotoxic profiles of new sulfonamides with the vast repository of data from the NCI, researchers can rapidly identify potential mechanisms of action and prioritize compounds for further development.
Synthetic Applications and Derivatives in Advanced Organic Chemistry
Role as Key Synthetic Precursors and Building Blocks
4-cyano-N,N-dimethylbenzenesulfonamide and its close analogs are recognized as pivotal starting materials in organic synthesis. The presence of the electron-withdrawing cyano and sulfonyl groups activates the benzene (B151609) ring, influencing its reactivity in substitution reactions. The cyano group itself is a versatile functional handle, capable of undergoing transformations such as hydrolysis, reduction, or participation in cycloaddition reactions. Similarly, the sulfonamide group can be modified, although it is often retained in the final products for its potential biological activity.
The reactivity of the functional groups in compounds like 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a case in point. The cyano group can engage in nucleophilic addition reactions, while the sulfonamide moiety can be subject to hydrolysis or substitution under specific conditions. This inherent reactivity makes these compounds ideal precursors for constructing more complex molecular architectures.
Construction of Diverse Heterocyclic Systems
A significant application of this compound and related precursors is in the synthesis of diverse heterocyclic compounds. These ring systems are scaffolds for many pharmaceutically active agents.
Synthesis of Substituted Oxazole (B20620) Derivatives
The synthesis of oxazole derivatives, a class of compounds with a wide range of biological activities, can be achieved using precursors derived from benzenesulfonamides. For instance, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been synthesized starting from 4-(N,N-dialkylsulfamoyl)benzamides. The process involves the conversion of the starting benzamide (B126) into N-(2,2-dichloro-1-acrylonitrile)benzamides, which then undergo heterocyclization to form the desired oxazole ring.
A general method for synthesizing such oxazole derivatives is outlined below:
Starting with p-aminobenzoic acid, a diazonium salt is formed and subsequently reacted with sulfur dioxide to yield 4-(chlorosulfonyl)benzoic acid.
This intermediate is then reacted with an appropriate amine to form the corresponding 4-(dialkylsulfamoyl)benzamide.
The benzamide is converted to an N-(1,2,2,2-tetrachloroethyl)benzamide derivative using thionyl chloride.
Subsequent reaction steps lead to the formation of the N-(2,2-dichloro-1-acrylonitrile)benzamide, which cyclizes to the final 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide product.
The van Leusen reaction, which utilizes tosylmethylisocyanides (TosMIC), is another prominent strategy for preparing oxazole-based compounds from various aldehydes.
Preparation of Pyridine (B92270), Thiophene (B33073), and Thiazole Analogues
The structural motif of this compound is integral to the synthesis of various other heterocyclic systems, including pyridines, thiophenes, and thiazoles.
Pyridine Derivatives: New pyridine derivatives fused with a sulfonamide moiety have been synthesized through multi-step reactions. For example, the reaction of N-(4-(5-cyano-6-hydroxy-4-(4-isopropylphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide with various alkylating agents yields a range of substituted pyridines. The cyano group on the pyridine ring is a key feature of these molecules. The synthesis of 2-cyano-4-amidopyridine can be achieved directly from 4-amidopyridine N-oxide using dimethylcarbamoyl chloride and potassium cyanide.
Thiophene Derivatives: Thiophene-based compounds have been prepared using precursors like N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides. These precursors undergo nucleophilic substitution reactions with various sulfur and nitrogen nucleophiles to yield a series of new thiophene derivatives. The synthesis of thiophenes can also be achieved through the cyclization of functionalized alkynes.
Thiazole Derivatives: 4-Cyanothiazoles serve as important intermediates in the synthesis of compounds like thiabendazole. A one-step synthesis involves reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. Additionally, novel thiazole-based cyanoacrylamide derivatives have been synthesized via Knoevenagel condensation between 2-cyano-N-(thiazol-2-yl)acetamide and various aldehydes.
A representative synthesis of thiazole-based cyanoacrylamides is shown in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| 2-cyano-N-(thiazol-2-yl)acetamide | Aromatic aldehydes | Piperidine | 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives | 75-92 |
| Table 1: Synthesis of Thiazole-Based Cyanoacrylamide Derivatives. |
Formation of Chromene and Benzochromene Architectures
The sulfonamide scaffold has been incorporated into chromene and benzochromene architectures. The synthesis of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety can be achieved through the reaction of 4-((2,4-dihydroxyphenyl)diazenyl)benzenesulfonamides with α-cyanoacrylates in the presence of a catalytic amount of piperidine. The reaction is proposed to proceed via a Michael addition followed by O-heterocyclization.
Similarly, novel benzo[h]chromene compounds have been designed and synthesized as potential inhibitors of bacterial efflux pumps. These syntheses highlight the utility of cyano- and sulfonamide-containing precursors in creating complex, fused heterocyclic systems.
Indole (B1671886) Derivatives
While direct synthesis of indole derivatives from this compound is not extensively documented in the provided search results, the general reactivity of cyano- and sulfonamide-containing aromatic compounds suggests their potential as precursors in established indole synthesis methodologies. For example, Fischer indole synthesis or other cyclization strategies could potentially utilize appropriately functionalized derivatives of this compound. Further research in this specific area is required to establish concrete synthetic routes.
Development of Novel Cyanamide (B42294) Derivatives
The cyano group of this compound can be elaborated to form cyanamide derivatives, which are valuable pharmacophores and versatile building blocks themselves. A one-pot, two-step protocol has been developed for the synthesis of a series of novel 4-cyanamidobenzenesulfonamides. This process begins with methyl (4-sulfamoylphenyl)-carbamimidothioate, which is treated with potassium carbonate to generate a potassium cyano(4-sulfamoylphenyl)amide intermediate in situ. This intermediate is then reacted with various alkyl or benzyl (B1604629) halides to afford the target N-substituted-4-cyanamidobenzenesulfonamide derivatives.
The table below summarizes the synthesis of several such derivatives.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| methyl (4-sulfamoylphenyl)carbamimidothioate | K₂CO₃ | bromocyclohexane, KI | 4-(N-Cyclohexylcyanamido)benzenesulfonamide |
| methyl (4-sulfamoylphenyl)carbamimidothioate | K₂CO₃ | 1-bromooctadecane, KI | 4-(N-Octadecylcyanamido)benzenesulfonamide |
| Table 2: Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives. |
This synthetic strategy provides an efficient, catalyst-free method to access a library of cyanamide derivatives, which can serve as intermediates for further chemical manipulation.
Functional Group Transformations and Derivatizations for Molecular Diversity
The 4-cyanobenzenesulfonamide (B1293931) framework itself offers opportunities for generating molecular diversity through functional group transformations. Research into 4-cyanobenzenesulfonamides (of which this compound is one specific example) has established their utility as a versatile protecting group for amines, offering a balance between stability and ease of cleavage that complements traditional groups like tosyl (Ts) and nosyl (Ns). nih.govacs.org
The key transformations and derivatizations include:
Protecting Group Cleavage: A significant functional group transformation is the cleavage of the 4-cyanobenzenesulfonamide from a protected amine. This is cleanly achieved under mild conditions using a thiol and a base, regenerating the parent amine. nih.gov This reactivity makes the 4-cyanobenzenesulfonyl group a useful tool in multi-step synthesis.
N-Alkylation and N-Arylation: Once attached to a primary amine, the sulfonamide nitrogen can be further functionalized. It can undergo alkylation or arylation, similar to the well-established chemistry of nitrobenzenesulfonamides. nih.govacs.org This allows for the stepwise construction of complex tertiary amines.
Stability to Other Transformations: The 4-cyanobenzenesulfonamide group is robust and can withstand reaction conditions that are used to modify other functional groups, such as the reduction of nitroarenes. nih.gov This orthogonality is highly valuable in complex molecule synthesis.
Table 3: Functionalization of the 4-Cyanobenzenesulfonamide Moiety
| Transformation | Description | Purpose |
| N-Deprotection | Cleavage with thiol and base | To reveal the parent amine |
| N-Alkylation | Reaction with an alkyl halide | To synthesize tertiary amines |
| N-Arylation | Reaction with an aryl partner | To synthesize tertiary amines |
This table outlines the primary synthetic transformations involving the 4-cyanobenzenesulfonamide group, highlighting its role in amine synthesis and protection. nih.govacs.org
Advanced Research Directions for 4 Cyano N,n Dimethylbenzenesulfonamide
Supramolecular Chemistry and Non-covalent Interactions
The molecular architecture of 4-cyano-N,N-dimethylbenzenesulfonamide is rich with features that drive supramolecular assembly through a variety of non-covalent interactions. These interactions are fundamental in crystal engineering and the design of complex molecular systems. The primary forces at play would include hydrogen bonding, π-π stacking, and dipole-dipole interactions involving the cyano and sulfonyl groups.
Aromatic sulfonamide-amide hybridized molecules are known to self-assemble into two-dimensional layers and three-dimensional microporous networks in the solid state researchgate.net. The sulfonamide group itself is a potent hydrogen bond donor and acceptor. In studies of related sulfonamide-substituted compounds, the crystal lattice has been shown to be formed by cyclic dimers involving intermolecular hydrogen bonds, such as N-H···O-Si and C-H···O=S short contacts nih.gov. Although this compound lacks an N-H donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors for solvent molecules or other co-crystallizing agents.
The interplay between the electron-withdrawing cyano group and the aromatic ring creates a π-system that is electron-deficient. This facilitates non-covalent interactions with electron-rich aromatic systems (π-π stacking) or with anions (anion-π interactions) chem8.orgresearchgate.net. Crystallographic studies of various aryl-substituted organometallics have demonstrated that weak, yet collectively stabilizing, electrostatic interactions like π-stacking and edge-to-face interactions are common mdpi.com. The specific arrangement and combination of these non-covalent forces dictate the final supramolecular structure, influencing properties such as solubility, stability, and morphology.
Table 1: Potential Non-covalent Interactions involving this compound
| Interaction Type | Participating Functional Group(s) | Potential Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Sulfonyl (SO₂) oxygen atoms as acceptors | Formation of networks with H-bond donors (e.g., solvents, co-formers). |
| π-π Stacking | Cyano-substituted benzene (B151609) ring | Stacking with other aromatic rings, leading to layered structures. |
| Anion-π Interactions | Electron-deficient aromatic ring | Binding of anions above the plane of the aromatic ring chem8.org. |
Environmental Chemical Transformations and Degradation Pathways
The environmental fate of sulfonamide-containing compounds is a significant area of research due to their widespread use. While specific data for this compound is scarce, the degradation pathways can be inferred from studies on other aromatic sulfonamides. The primary routes of transformation in the environment are photodegradation and biodegradation nih.gov.
Photodegradation: Under the influence of sunlight, particularly UV irradiation, sulfonamides can undergo significant transformation. Studies on various sulfonamide antibiotics show that common photodegradation pathways include the cleavage of the S-N bond and the hydroxylation of the benzene ring epa.gov. The process is often mediated by reactive oxygen species like hydroxyl radicals (•OH) and superoxide anion radicals (•O₂⁻) epa.gov. For related compounds like o,p-toluenesulfonamide, estimated photodegradation half-lives can range from hours to days epa.gov. The presence of oxidants can further accelerate this process nih.goviwaponline.comsemanticscholar.org.
Table 2: Likely Environmental Degradation Pathways for Aromatic Sulfonamides
| Degradation Type | Key Reactions | Resulting Products/Intermediates |
|---|---|---|
| Photodegradation | Cleavage of S-N bond, Hydroxylation of benzene ring, Nitration of amino group (if present) epa.gov. | Sulfinic acids, hydroxylated aromatics, phenols. |
| Biodegradation | Hydroxylation, Acetylation, Cleavage of S-N bridge nih.govresearchgate.net. | Hydroxylated sulfonamides, acetylated sulfonamides, aniline, sulfanilic acid. |
Contributions to Material Science Through Chemical Modification
Historically, sulfonamides have been viewed as terminal functional groups, particularly in pharmaceuticals acs.orgchemrxiv.org. However, recent advances in synthetic chemistry are enabling the use of the sulfonamide moiety as a versatile synthetic handle for late-stage functionalization, opening new avenues in material science acs.orgchemrxiv.org.
A key application is in the surface functionalization of materials. For instance, the surface of carbon nanoparticles can be modified to alter their charge and properties. In one study, negatively charged sulfonate-modified carbon nanoparticles were converted into positively charged materials by first forming a sulfonyl chloride, which then reacted with an amine to yield a sulfonamide researchgate.net. This chemical modification dramatically changed the nanoparticle's zeta-potential and enabled the layer-by-layer assembly of porous carbon films researchgate.net. This demonstrates how the chemistry of the sulfonamide group can be harnessed to control the interfacial properties of nanomaterials.
Furthermore, sulfonyl-derived functional groups are recognized for their importance in the development of functional materials researchgate.net. The ability to chemically modify the sulfonamide group or the attached aromatic ring allows for the tuning of material properties. For example, grafting polyether molecules onto a naphthalene sulfonate polymer backbone has been used to create new comb-shaped, water-soluble polymers with specific amphiphilic properties semanticscholar.org. The cyano group on this compound offers an additional site for chemical modification, such as conversion to a tetrazole or other heterocycles, further expanding its potential as a building block for advanced materials.
Design Principles for Chemical Sensors and Probes
The structural features of this compound make it an interesting scaffold for the design of chemical sensors and probes. The design of such molecules typically relies on coupling a recognition element with a signaling unit (e.g., a fluorophore) nih.gov.
One major design principle involves using the sulfonamide group as a targeting moiety for specific cellular locations. Molecular probes containing sulfonamide groups have been specifically designed to target the endoplasmic reticulum (ER), as the ER membrane is rich in sulfonylurea receptors that recognize this functional group nih.gov. By attaching a fluorescent reporter to a sulfonamide scaffold, researchers can create probes that selectively accumulate in and image the ER nih.gov.
Another key strategy is based on the chemical reactivity of the sulfonamide bond. Reaction-based probes undergo a specific chemical reaction with an analyte, which triggers a change in the probe's fluorescence (a "turn-on" or ratiometric response) nih.gov. The cleavage of sulfonamides and sulfonate esters by strongly nucleophilic species, such as biothiols, is a known reaction that has been exploited in probe design rsc.org. A probe based on the this compound framework could be designed where the sulfonamide bond is cleaved by a target analyte. This cleavage would separate a fluorophore from a quencher, leading to a detectable fluorescence signal. The design must ensure the reaction is highly selective and proceeds under physiological conditions nih.gov.
Exploration of New Catalytic Applications of Sulfonamide Scaffolds
The sulfonamide scaffold, once considered synthetically inert, is now at the forefront of new catalytic applications. Research has unlocked its potential both in asymmetric organocatalysis and in photocatalytic transformations.
Asymmetric Catalysis: Chiral, non-racemic sulfonamides have emerged as powerful hydrogen-bonding organocatalysts. Bifunctional sulfonamides, in particular, have been widely employed in asymmetric organocatalysis since 2004 due to their strong acidity and resistance to self-aggregation researchgate.net. These catalysts can activate substrates through multiple hydrogen bonds, controlling the stereochemical outcome of reactions. They have been successfully used in aldol reactions, Michael additions, and Diels-Alder reactions researchtrends.net. Organocatalysts bearing both squaramide and sulfonamide motifs have also been developed for highly efficient asymmetric reactions acs.org.
Photocatalytic Applications: A paradigm-shifting development has been the use of photocatalysis to convert sulfonamides into pivotal sulfonyl radical intermediates acs.orgnih.gov. This metal-free approach uses light to activate N-sulfonylimine derivatives of sulfonamides, generating a sulfonyl radical that can participate in a wide range of reactions, such as addition to alkenes acs.orgnih.gov. This strategy for late-stage functionalization effectively transforms the sulfonamide from a spectator group into an active participant in carbon-sulfur and carbon-carbon bond formation bohrium.com. Furthermore, novel photocatalytic systems can achieve sulfonamide synthesis through a three-component coupling of aryl radicals, SO₂ surrogates, and amines under mild, transition-metal-free conditions, highlighting the versatility of sulfur-based chemistry in modern synthesis rsc.orgrsc.org.
Table 3: Emerging Catalytic Roles of the Sulfonamide Scaffold
| Catalytic Approach | Role of Sulfonamide | Type of Reactions Enabled |
|---|---|---|
| Asymmetric Organocatalysis | Acts as a chiral hydrogen-bond donor to activate and orient substrates researchgate.netresearchtrends.net. | Enantioselective aldol reactions, Michael additions, alkylations. |
| Photocatalysis | Serves as a precursor to generate electrophilic sulfonyl radicals under light irradiation acs.orgnih.gov. | Late-stage functionalization, hydroaminations, C-S bond formation. |
Q & A
Q. What synthetic strategies are recommended for preparing 4-cyano-N,N-dimethylbenzenesulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reacting 4-cyanobenzenesulfonyl chloride with dimethylamine under controlled conditions. Key steps include:
- Reagent Selection: Use anhydrous dimethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions.
- Temperature Control: Maintain temperatures below 0°C during sulfonamide bond formation to prevent decomposition .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Confirm purity via HPLC (>98%) and characterize using -NMR (e.g., dimethyl protons at δ 2.8–3.1 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- Spectroscopy: -NMR for dimethyl group confirmation, -NMR for cyano (C≡N) carbon (~115 ppm), and FT-IR for sulfonamide S=O stretches (~1350 cm) .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian 16 with B3LYP/6-31G(d) basis sets .
Q. What are the critical stability parameters for storing this compound?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the cyano group.
- Stability Tests: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. The compound is moisture-sensitive due to the sulfonamide and cyano moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Experimental Replication: Standardize assay protocols (e.g., kinase inhibition assays using CDK2 at ATP Km = 10 µM) to compare activity across studies .
- Meta-Analysis: Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate substituent effects (e.g., cyano vs. fluoro groups) with bioactivity trends. For example, the cyano group enhances electron-withdrawing effects, potentially improving target binding .
Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Reactivity Modeling: Employ molecular orbital theory (MOT) to calculate local electrophilicity indices at the sulfonamide sulfur.
- Kinetic Studies: Use DFT (B3LYP/6-311++G(d,p)) to simulate transition states for reactions with amines or thiols. Validate with experimental kinetic data (e.g., second-order rate constants in DMSO at 25°C) .
Q. How can researchers design SAR studies to optimize this compound for enzyme inhibition?
Methodological Answer:
- Scaffold Modification: Synthesize derivatives with substituents at the 3-position (e.g., halogens, alkyl groups) and assess inhibition potency against targets like PRMT4 or CDK2 .
- Biophysical Validation: Use surface plasmon resonance (SPR) to measure binding affinities (K) and X-ray crystallography to resolve binding modes (e.g., hydrogen bonding with catalytic lysine residues) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable Identification: Test the impact of solvent polarity (DMF vs. THF) and amine equivalents (1.2–2.0 eq.) on yield.
- Case Study: reports 65–70% yields using THF, while other studies note <50% in DCM due to incomplete reaction . Optimize by adding molecular sieves to scavenge HCl, improving dimethylamine reactivity.
Methodological Best Practices
Q. What analytical techniques are essential for characterizing degradation products of this compound?
Methodological Answer:
- LC-MS/MS: Identify hydrolyzed products (e.g., 4-carboxy-N,N-dimethylbenzenesulfonamide) using a C18 column (0.1% formic acid/acetonitrile gradient).
- Stability-Indicating Assays: Perform forced degradation studies (acid/base/oxidative conditions) and quantify degradation via peak area normalization .
Emerging Applications
Q. How can this compound be utilized in radiochemistry for PET imaging?
Methodological Answer:
- Prosthetic Group Synthesis: Convert the cyano group to -fluorobenzonitrile via nucleophilic aromatic substitution (KCO/K/Kryptofix 222, 100°C, 10 min). Purify using C18 cartridges (24% radiochemical yield) .
- In Vivo Validation: Assess biodistribution in murine models using microPET/CT, focusing on tumor uptake ratios (>2.5 ID/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
